2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol
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Overview
Description
2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol typically involves the condensation of carbonyl compounds with vicinal diols. This process is often catalyzed by acids such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction proceeds through the formation of hemiacetals, which then undergo cyclization to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of mixed acetals and orthoesters.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, rubber goods, and paint materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane compound with similar structural features.
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and co-monomer in polyacetals.
Uniqueness
2-Ethyl-2-pentyl-1,3-dioxolane-4-methanol is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
5754-25-6 |
---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2-ethyl-2-pentyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-11(4-2)13-9-10(8-12)14-11/h10,12H,3-9H2,1-2H3 |
InChI Key |
SIGRDOVOVHZTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCC(O1)CO)CC |
Origin of Product |
United States |
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